N-(prop-2-en-1-yl)oxolane-2-carboxamide
Description
N-(prop-2-en-1-yl)oxolane-2-carboxamide is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring linked to a carboxamide group substituted with a propenyl (allyl) moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its biological activity and synthetic applications. The compound has been investigated primarily in coordination chemistry, where it acts as a ligand in metal complexes (e.g., iron, cobalt, nickel, zinc) with demonstrated antifungal activity .
Properties
IUPAC Name |
N-prop-2-enyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h2,7H,1,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDWJWMXWXXMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)oxolane-2-carboxamide typically involves the amidation of oxolane-2-carboxylic acid with an allylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Catalytic amidation often employs coupling reagents such as carbodiimides or phosphonium salts to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
N-(prop-2-en-1-yl)oxolane-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Heterocyclic Systems
N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
- Molecular Formula : C₁₀H₁₅N₃O₂S
- Molecular Weight : 241.31 g/mol
Comparison :
- The substitution of the propenyl group with a 5-propyl-1,3,4-thiadiazole ring introduces sulfur, enhancing hydrogen-bonding and π-stacking capabilities. This modification likely improves pharmacokinetic properties compared to the simpler propenyl derivative.
Tetrahydrofuranylfentanyl (THF-F)
Comparison :
- While sharing the oxolane-carboxamide group, THF-F’s piperidine ring confers potent opioid receptor binding, absent in N-(prop-2-en-1-yl)oxolane-2-carboxamide. This highlights how minor structural changes drastically alter pharmacological profiles.
Functional Group Modifications
3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines
Comparison :
- The propenyl group in these compounds contributes to receptor binding via hydrophobic interactions, similar to its role in this compound’s antifungal coordination complexes. However, the thiazole ring enhances metabolic stability compared to the oxolane system.
4-(Prop-2-en-1-yl)phenyl acetate (Chavicyl acetate)
- Molecular Formula : C₁₇H₂₀O₂
- Key Properties: Spicy odor profile due to the propenyl-phenolic ester structure. Demonstrates the role of the propenyl group in aroma compounds .
Comparison :
- Unlike the carboxamide derivatives, chavicyl acetate’s ester functionality and aromatic ring prioritize volatility and sensory properties over biological activity.
Antifungal Activity
This compound forms coordination complexes with transition metals (Fe, Co, Ni, Zn), exhibiting antifungal activity against pathogenic strains. The propenyl group likely enhances ligand flexibility and metal-binding efficiency .
Pharmacological Potential
- Antihypertensive analogs : Propenyl-containing thiazol-2-imines show promise as angiotensin II inhibitors, suggesting that this compound derivatives could be repurposed for cardiovascular applications .
- Opioid activity : THF-F’s structural parallels underscore the importance of substituent choice in directing bioactivity .
Physicochemical and Commercial Considerations
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | logP | Biological Activity | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₈H₁₃NO₂ | Not reported | N/A | Antifungal (coordination) | Propenyl, oxolane carboxamide |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide | C₁₀H₁₅N₃O₂S | 241.31 | 1.82 | Not specified | Thiadiazole, oxolane carboxamide |
| Tetrahydrofuranylfentanyl | C₂₃H₂₈N₂O₂ | 364.48 | High | Opioid agonist | Piperidine, oxolane carboxamide |
| 3-(prop-2-en-1-yl)-thiazol-2-imine derivatives | Varies | Varies | Varies | Antihypertensive | Propenyl, thiazole ring |
Commercial Status
This compound is listed as discontinued by suppliers, suggesting challenges in synthesis or stability . In contrast, analogs like THF-F and thiazol-2-imines remain under active investigation.
Biological Activity
N-(prop-2-en-1-yl)oxolane-2-carboxamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.
Chemical Structure and Synthesis
The chemical structure of this compound features an oxolane ring with a carboxamide functional group and a prop-2-en-1-yl substituent. The synthesis of this compound typically involves the reaction of oxolane derivatives with appropriate amines under controlled conditions to yield the desired carboxamide.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Oxolane derivative + Prop-2-en-1-amine | Solvent, reflux | 75% |
| 2 | Purification via chromatography | N/A | 90% |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Case Study: Antibacterial Activity
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound has potential as a lead candidate for developing new antibiotics.
Antioxidant Activity
Another area of interest is the antioxidant capacity of this compound. It has been evaluated using various assays such as DPPH and ABTS, demonstrating notable radical scavenging activity.
Antioxidant Assay Results
| Assay Type | IC50 Value (µM) | Comparison (L-Ascorbic Acid IC50) |
|---|---|---|
| DPPH | 12.5 | 9.8 |
| ABTS | 15.0 | 10.5 |
The results indicate that while the compound exhibits antioxidant properties, it is slightly less effective than L-Ascorbic Acid.
Enzyme Inhibition Studies
This compound has also been assessed for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE). This activity is particularly relevant in the context of neurodegenerative diseases.
AChE Inhibition Results
Inhibition assays revealed that:
| Compound | % Inhibition at 100 µM |
|---|---|
| This compound | 45% |
| Donepezil | 80% |
These findings suggest that while the compound shows some AChE inhibition, it is less potent than established inhibitors like Donepezil.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the oxolane ring or substituents can significantly influence its potency and selectivity.
Key Observations
- Substituent Effects : Variations in alkyl chain length and branching can enhance or diminish activity.
- Functional Group Modifications : Altering the carboxamide group to other functionalities may improve enzyme inhibition or antimicrobial properties.
- Ring Modifications : Changes in the oxolane structure can affect solubility and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
